undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014880
InChI: InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-25-32-41-49-43(47)35-28-21-23-30-37-45(39-40-46)38-31-24-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
SMILES:
Molecular Formula: C44H87NO5
Molecular Weight: 710.2 g/mol

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

CAS No.:

Cat. No.: VC16014880

Molecular Formula: C44H87NO5

Molecular Weight: 710.2 g/mol

* For research use only. Not for human or veterinary use.

undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate -

Specification

Molecular Formula C44H87NO5
Molecular Weight 710.2 g/mol
IUPAC Name undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate
Standard InChI InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-25-32-41-49-43(47)35-28-21-23-30-37-45(39-40-46)38-31-24-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Standard InChI Key RYEBZRMQRLYRDJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Introduction

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound classified under the category of amino lipids. It is characterized by a lengthy aliphatic chain and multiple functional groups, contributing to its unique chemical properties and potential applications in various scientific fields, particularly in drug delivery systems and formulations targeting cellular uptake.

Synthesis Pathways

The synthesis of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate typically involves multi-step organic reactions. These processes often include the modification of existing lipid structures to enhance their efficacy in biological applications. The detailed synthesis pathways are explored in various research articles and patents, highlighting its significance in pharmaceutical chemistry.

Role in Drug Delivery Systems

Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate plays a significant role in drug delivery systems, particularly in the formulation of lipid nanoparticles. It facilitates the encapsulation and delivery of nucleic acids, such as mRNA, enhancing their stability and bioavailability. Studies indicate that this compound can improve cellular uptake and expression of therapeutic agents, making it a candidate for use in vaccine formulations where effective delivery to target cells is crucial.

Interaction with Biological Membranes

The compound's amphiphilic structure allows it to interact favorably with lipid bilayers, enhancing membrane permeability. This interaction is vital for effective drug delivery, as it promotes the uptake of encapsulated therapeutic agents into cells while exhibiting low cytotoxicity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Heptadecan-9-yl 8-bromooctanoateC43H85BrNO5Contains bromine; used in nanoparticle modification
Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoateC43H87N3O5Lacks decyloxy group; simpler structure
Heptadecan-9-yl 8-(undecyloxy)-octanoateC44H89NO5Longer undecyloxy chain; enhances hydrophobicity

Research Findings and Future Directions

Research on undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate highlights its potential in advancing medical research and therapeutic development. Its ability to enhance transfection efficiency and facilitate endocytosis makes it a promising candidate for applications in gene therapy and vaccine formulations. Future studies should focus on optimizing its structure for improved efficacy and safety in clinical settings.

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